(E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a sulfamoyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid typically involves multiple steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Sulfamoylation: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Coupling with Dimethoxyphenylacrylic Acid: The final step involves coupling the sulfamoylated intermediate with 4,5-dimethoxyphenylacrylic acid under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation to form various oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the sulfamoyl group.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of sulfamoyl-containing compounds with biological systems.
Industry:
Polymer Synthesis: Can be used as a monomer or co-monomer in the synthesis of specialty polymers.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the furan and dimethoxyphenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Triple Bond Compounds: Such as acetylene and cyanogen, which involve triple bonds between atoms.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness: (E)-3-(3-(N-(furan-2-ylmethyl)sulfamoyl)-4,5-dimethoxyphenyl)acrylic acid is unique due to its combination of a furan ring, sulfamoyl group, and dimethoxyphenyl group, which confer specific chemical and biological properties not found in simpler compounds like benzylamine or steviol glycosides.
Properties
IUPAC Name |
(E)-3-[3-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-8-11(5-6-15(18)19)9-14(16(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h3-9,17H,10H2,1-2H3,(H,18,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWXLUYRMUFBQR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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